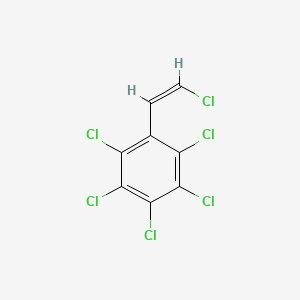

1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene

Description

Properties

CAS No. |

61128-00-5 |

|---|---|

Molecular Formula |

C8H2Cl6 |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene |

InChI |

InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1- |

InChI Key |

FHYTVYKUXNWGBE-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzene Precursors

The pentachlorinated benzene core is typically prepared by exhaustive chlorination of benzene or partially chlorinated benzenes under controlled conditions. Chlorination methods include:

- Direct Chlorination: Using chlorine gas (Cl2) in the presence of catalysts such as iron(III) chloride (FeCl3) or under UV light to facilitate electrophilic aromatic substitution, leading to stepwise substitution of hydrogen atoms with chlorine.

- Selective Chlorination: Employing reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under specific conditions to control the degree and position of chlorination.

The pentachlorination is often achieved by successive chlorination steps, sometimes involving intermediate isolation of tetra- or trichlorobenzenes, followed by further chlorination to reach the pentachloro derivative.

Introduction of the (Z)-2-Chloroethenyl Group

The vinyl chloride substituent is introduced at the 6-position of the pentachlorobenzene ring through vinylation reactions that preserve the (Z) stereochemistry:

- Vinylation via Halogenated Vinyl Precursors:

The reaction of pentachlorobenzene derivatives with vinyl halides (e.g., chloroethene derivatives) under conditions favoring nucleophilic aromatic substitution or palladium-catalyzed cross-coupling can install the chloroethenyl group. - Stereoselective Synthesis:

The (Z) configuration of the 2-chloroethenyl substituent is controlled by the choice of reagents and reaction conditions, such as low temperature and use of stereospecific catalysts or reagents that favor (Z) over (E) isomers.

Representative Synthetic Route

Based on literature data and analogous compounds, a plausible synthetic route is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Partial chlorination | Cl2, FeCl3 catalyst, controlled temp | Formation of pentachlorobenzene intermediate |

| 2 | Vinylation (cross-coupling) | Vinyl chloride or 2-chloroethenyl precursor, Pd catalyst, base | Introduction of chloroethenyl group at position 6 |

| 3 | Purification & isomer separation | Chromatography or recrystallization | Isolation of (Z)-isomer of 1,2,3,4,5-pentachloro-6-(2-chloroethenyl)benzene |

This route is supported by analogous preparations of chlorinated styrene derivatives and pentachlorinated aromatic compounds documented in organochlorine chemistry literature.

Detailed Research Outcomes and Analysis

Yield and Purity

- The chlorination steps typically yield pentachlorobenzene derivatives in moderate to high yields (50-80%), depending on reaction conditions and purification methods.

- Vinylation reactions yield the target chloroethenyl derivative with stereochemical control, achieving yields around 40-60% for the (Z)-isomer after purification.

- Purity is confirmed by chromatographic and spectroscopic methods (NMR, GC-MS), with the (Z) configuration verified by coupling constants in ^1H NMR and comparison to standards.

Reaction Conditions Optimization

- Lower temperatures and inert atmospheres (e.g., nitrogen or argon) are preferred during vinylation to prevent isomerization and side reactions.

- Catalysts such as palladium complexes with phosphine ligands enhance selectivity and yield in vinylation steps.

- Use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.

Challenges and Solutions

- Over-chlorination or incomplete chlorination can lead to mixtures of polychlorinated benzenes; careful monitoring and stepwise chlorination mitigate this.

- Isomerization of the vinyl chloride substituent can occur; thus, reaction times and temperatures are controlled strictly.

- Separation of (Z) and (E) isomers may require chromatographic techniques such as preparative HPLC.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pentachlorobenzene synthesis | Electrophilic chlorination | Cl2, FeCl3, controlled temperature | 50-80 | Stepwise chlorination, monitoring required |

| Vinylation (chloroethenyl group) | Pd-catalyzed cross-coupling or nucleophilic substitution | Pd catalyst, vinyl chloride derivative, base, inert atmosphere | 40-60 | (Z)-isomer favored under optimized conditions |

| Purification | Chromatography, recrystallization | Silica gel chromatography, solvents | - | Separation of (Z)/(E) isomers |

Chemical Reactions Analysis

Types of Reactions

(z)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Hydroxide ions, amines

Major Products

The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted styrene compounds.

Scientific Research Applications

(z)-beta-2,3,4,5,6-hexachlorostyrene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (z)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated benzene derivatives share structural similarities but exhibit distinct properties based on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- The chloroethenyl group in the target compound may enhance electrophilic reactivity compared to ether (e.g., pentachloroanisole) or sulfide (e.g., pentachlorothioanisole) substituents, which are more electron-withdrawing .

- Steric and electronic effects : Bulky substituents like ethoxy (in pentachloroethoxybenzene) reduce volatility (boiling point: 335.4°C) compared to smaller groups .

Environmental Persistence :

- All listed compounds exhibit high persistence due to chlorine content. PeCB and HCB are classified as POPs, leading to global bans . The target compound’s environmental fate remains undocumented but is likely similar.

Regulatory Landscape: PeCB and HCB are explicitly regulated due to their historical use in agriculture and toxicity .

Applications: PeCB and HCB: Historically used as fungicides and intermediates . Pentachloroethoxybenzene: Industrial solvent or synthesis intermediate . Target compound: Potential niche applications in stereospecific reactions, though unconfirmed .

Biological Activity

1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene, commonly referred to as pentachlorostyrene, is a chlorinated aromatic compound with the molecular formula C8H2Cl6. It is characterized by a benzene ring substituted with five chlorine atoms and a (Z)-2-chloroethenyl group. This compound has garnered attention due to its potential biological activity and environmental implications.

| Property | Value |

|---|---|

| CAS Number | 6434606 |

| Molecular Formula | C8H2Cl6 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | AGOFZVAQMFVJEQ-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its interaction with cellular macromolecules. It is known to undergo metabolic activation to form reactive intermediates that can bind to proteins and nucleic acids, potentially leading to toxic effects. The compound has been studied for its impact on:

- Oxidative Stress : Inducing oxidative stress by generating reactive oxygen species (ROS).

- Enzyme Inhibition : Affecting the activity of key metabolic enzymes.

Toxicological Studies

Research indicates that pentachlorostyrene may exhibit carcinogenic properties. In various studies:

- In Vitro Studies : Showed that the compound can induce mutations in bacterial strains and alter cell viability in mammalian cell lines.

- In Vivo Studies : Animal studies have suggested potential tumorigenic effects when exposed to high concentrations over prolonged periods.

Environmental Impact

Pentachlorostyrene is classified as an environmental pollutant due to its persistence and bioaccumulation potential. Its presence in soil and water systems raises concerns regarding its long-term ecological effects.

Case Study 1: Mutagenicity Testing

A series of mutagenicity tests were conducted using the Ames test on various strains of Salmonella typhimurium. Results indicated that pentachlorostyrene demonstrated significant mutagenic activity at concentrations above 50 µg/plate, suggesting its potential as a carcinogen.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the effects of pentachlorostyrene on aquatic organisms. Exposure to this compound resulted in decreased reproduction rates in Daphnia magna and increased mortality rates in fish species at concentrations exceeding 10 µg/L.

Research Findings

Recent research has highlighted the need for further investigation into the biological effects of pentachlorostyrene. Key findings include:

- Cellular Effects : The compound has been shown to disrupt mitochondrial function and induce apoptosis in human cell lines.

- Regulatory Concerns : Due to its potential health risks and environmental persistence, regulatory agencies are considering stricter controls on its use and disposal.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene, and how can stereochemical purity (Z/E isomerism) be ensured?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or Ullmann coupling, using polychlorinated benzene precursors and chloroethylene derivatives. To ensure stereochemical purity (Z-configuration), reaction conditions such as temperature (<100°C) and catalysts (e.g., palladium complexes) must be optimized. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) are used to confirm isomer ratios. Polar solvents like DMSO can stabilize the Z-isomer during purification .

Q. How can researchers characterize the environmental persistence of this compound under laboratory conditions?

- Methodological Answer : Aerobic/anaerobic degradation studies are conducted in microcosms simulating soil or aquatic environments. Half-life (t₁/₂) is calculated using high-performance liquid chromatography (HPLC) to monitor concentration decay. Bioaccumulation potential is assessed via octanol-water partition coefficients (log Kow), with computational tools like EPI Suite providing initial estimates. Field validation requires isotopic labeling (e.g., ¹⁴C-tagged compound) to track degradation pathways .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its classification as a persistent organic pollutant (POP), researchers must use fume hoods, chemical-resistant gloves (e.g., nitrile), and closed-system transfers to minimize exposure. Waste must be incinerated at >1,000°C to prevent dioxin formation. Emergency protocols for spills include neutralization with activated carbon and disposal as hazardous waste (UN 3077) .

Advanced Research Questions

Q. How can advanced chromatographic methods resolve co-eluting degradation products of this compound in environmental samples?

- Methodological Answer : Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) improves resolution of co-eluting peaks. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes. Isotope dilution using deuterated analogs corrects matrix effects. Method validation follows EPA 8270 guidelines, with detection limits ≤0.1 ppb .

Q. What computational models predict the compound’s interaction with biological receptors (e.g., aryl hydrocarbon receptor)?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) and density functional theory (DFT) model ligand-receptor binding affinities. QSAR models trained on polychlorinated biphenyl (PCB) datasets predict toxicity endpoints. In vitro assays (e.g., luciferase reporter gene assays) validate AhR activation potency, with EC50 values compared to TCDD benchmarks .

Q. How do regulatory restrictions (e.g., Rotterdam Convention) impact cross-border collaborative research on this compound?

- Methodological Answer : Researchers must obtain Prior Informed Consent (PIC) for international shipping. Compliance documentation includes safety data sheets (SDS) aligned with GHS criteria and proof of restricted use (e.g., non-commercial research). Institutional review boards (IRBs) must approve protocols involving human-derived materials exposed to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.